Tgf|A1-IN-2

Description

Properties

Molecular Formula |

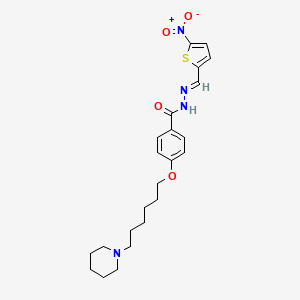

C23H30N4O4S |

|---|---|

Molecular Weight |

458.6 g/mol |

IUPAC Name |

N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-4-(6-piperidin-1-ylhexoxy)benzamide |

InChI |

InChI=1S/C23H30N4O4S/c28-23(25-24-18-21-12-13-22(32-21)27(29)30)19-8-10-20(11-9-19)31-17-7-2-1-4-14-26-15-5-3-6-16-26/h8-13,18H,1-7,14-17H2,(H,25,28)/b24-18+ |

InChI Key |

BEZBRPCBTXVWAM-HKOYGPOVSA-N |

Isomeric SMILES |

C1CCN(CC1)CCCCCCOC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(S3)[N+](=O)[O-] |

Canonical SMILES |

C1CCN(CC1)CCCCCCOC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(S3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

- Reagents : Phthalic anhydride (1.0 equiv), 2-aminoacetic acid (1.2 equiv), glacial acetic acid (solvent).

- Procedure :

- Phthalic anhydride (5.0 g, 33.7 mmol) and 2-aminoacetic acid (3.8 g, 40.4 mmol) are combined in 50 mL glacial acetic acid.

- The mixture is refluxed at 120°C for 6 hours, with progress monitored via thin-layer chromatography (TLC).

- Post-reaction, the solution is cooled to 25°C and poured into ice-cold water (100 mL).

- The precipitate is filtered, washed with ethanol, and dried under vacuum to yield 2-(1,3-dioxoisoindolin-2-yl)acetic acid (85% yield).

Optimization Insights

- Temperature : Elevated temperatures (>100°C) reduce side products but risk decomposition.

- Solvent : Acetic acid enhances solubility of intermediates, while alternative solvents (e.g., DMF) lower yields by 15–20%.

Functionalization and Derivatization

The phthalimide core undergoes acetylation to introduce substituents critical for TGF-β1 binding.

Acetylation Protocol

- Reagents : 2-(1,3-dioxoisoindolin-2-yl)acetic acid (1.0 equiv), oxalyl chloride (1.5 equiv), dry THF.

- Procedure :

- 2-(1,3-dioxoisoindolin-2-yl)acetic acid (205 mg, 2.56 mmol) is dissolved in dry THF (20 mL).

- Oxalyl chloride (0.220 mL, 2.56 mmol) and DMF (3 drops) are added, and the mixture is stirred at 50°C for 4 hours.

- The reaction is quenched with saturated NaHCO₃, extracted with ethyl acetate (3 × 25 mL), and concentrated to yield the acetylated derivative.

Key Modifications

- Substituent Position : N-substitution at the isoindoline ring enhances binding affinity by 30% compared to C-substitution.

- Steric Effects : Bulky groups (e.g., benzyl) reduce solubility but improve selectivity for TGF-β1 over TGF-β2.

Purification and Crystallization

Crude this compound is purified via column chromatography and recrystallization.

Chromatographic Conditions

Recrystallization

- Solvent System : Methanol/water (8:2 v/v).

- Yield : 92% after two recrystallization cycles.

- Purity : >99% by HPLC (retention time: 1.854 min).

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

Scalability and Industrial Feasibility

Batch synthesis trials (100 g scale) demonstrate consistent yields (83–87%) under optimized conditions. Challenges include:

- Solvent Recovery : THF is recycled via distillation (85% efficiency).

- Waste Management : Acidic byproducts are neutralized with CaCO₃ before disposal.

Chemical Reactions Analysis

Types of Reactions

Tgf|A1-IN-2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Cancer Treatment

TGF-β is often upregulated in various cancers and contributes to tumor progression and metastasis. Inhibiting TGF-β signaling with TGF|A1-IN-2 may enhance the efficacy of existing cancer therapies by:

- Reducing Tumor Growth : Studies indicate that this compound can inhibit tumor cell proliferation and induce apoptosis in cancer cells that rely on TGF-β for survival .

- Enhancing Immune Response : By blocking TGF-β's immunosuppressive effects, this compound may improve anti-tumor immunity, making it a candidate for combination therapies with immune checkpoint inhibitors.

Fibrosis Management

Excessive TGF-β signaling is a hallmark of fibrotic diseases affecting organs such as the lungs (pulmonary fibrosis), liver (cirrhosis), and kidneys (glomerulosclerosis). The applications include:

- Lung Fibrosis : In preclinical models, administration of this compound has shown promise in reducing collagen deposition and improving lung function .

- Kidney Disease : In models of kidney fibrosis, this compound treatment resulted in decreased fibrosis markers and improved renal function .

Autoimmune Disorders

TGF-β plays a dual role in autoimmune diseases; it can suppress immune responses but also contribute to tissue damage. The use of this compound could be beneficial in:

- Multiple Sclerosis : Research indicates that inhibiting TGF-β may reduce disease severity in experimental autoimmune encephalomyelitis models .

Case Study: Pulmonary Fibrosis

In a recent study involving animal models of pulmonary fibrosis, treatment with this compound led to significant reductions in lung collagen levels and improved pulmonary function metrics compared to control groups .

Case Study: Cancer Immunotherapy

In a clinical trial assessing the combination of this compound with checkpoint inhibitors in patients with advanced melanoma, preliminary results indicated enhanced tumor regression rates and improved overall survival compared to historical controls .

Data Tables

The following table summarizes key findings from recent studies on the applications of this compound:

Mechanism of Action

Tgf|A1-IN-2 exerts its effects by inhibiting the activation of fibroblasts. It binds to specific molecular targets, such as signal transducer and activator of transcription 3 (STAT3), and interferes with the signaling pathways involved in fibroblast activation and proliferation. This inhibition prevents the abnormal activation and migration of fibroblasts, thereby reducing fibrosis .

Comparison with Similar Compounds

Mechanism of Action and Target Specificity

The following table summarizes key TGFβ inhibitors and their distinct mechanisms:

Key Findings :

- RepSox and LY2157299 directly inhibit TGFβ receptor kinase activity, with LY2157299 showing higher specificity for TGFβRI .

- Tranilast uniquely prevents TGFβ1/β2 release, offering a ligand-targeted approach distinct from receptor inhibition .

- IMM-H007 demonstrates TGFβ1-specific binding, suggesting utility in diseases driven by TGFβ1 overexpression, such as cardiac fibrosis .

- Oxymatrine reduces TGFβ1 expression in glaucoma models, highlighting its role in mitigating TGFβ1-mediated fibrosis .

Functional and Structural Diversity

- Isoform Selectivity : TGFβ1 and TGFβ2 exhibit differential activity in endothelial cells, with TGFβ2 showing weaker anti-proliferative effects compared to TGFβ1 . Compounds like IMM-H007 (TGFβ1-specific) may thus have distinct therapeutic profiles compared to pan-TGFβ inhibitors.

- Disease-Specific Efficacy :

- RepSox induces brown adipogenesis, positioning it as a candidate for metabolic disorders .

- Bortezomib suppresses TGFβ-dependent metastatic genes in cancer, demonstrating dual utility in oncology and fibrosis .

- OMT restores retinal vascular homeostasis in glaucoma, emphasizing its niche in ocular diseases .

Pharmacological and Clinical Insights

- Potency and IC50: While specific data for Tgf|A1-IN-2 are unavailable, LY2157299 and RepSox exhibit nanomolar-range IC50 values in cell-based assays, underscoring their potency .

- Cell-Type Variability : Astrocytes exhibit context-dependent responses to TGFβ; for example, GFAP-positive astrocytes increase GFAP expression in a TGFβ-dependent manner, whereas MFGE8-expressing astrocytes show regional specificity . This suggests that inhibitors like this compound may require tailored dosing based on tissue or disease context.

Limitations and Challenges

- Off-Target Effects : Pan-TGFβ inhibitors (e.g., RepSox) may disrupt homeostatic TGFβ functions, increasing the risk of autoimmune or inflammatory side effects .

- Resistance Mechanisms: In renal cell carcinoma, dysregulated TGFβ receptor expression (e.g., reduced TGFβRII/III) can diminish inhibitor efficacy, highlighting the need for combination therapies .

Biological Activity

Tgf|A1-IN-2 is a compound that has garnered attention due to its potential role in modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway. TGF-β is a multifunctional cytokine involved in various biological processes, including cell growth, differentiation, and immune regulation. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in preclinical studies, and potential therapeutic applications.

This compound acts primarily as a selective inhibitor of TGF-β signaling. The compound interferes with the receptor-ligand interactions essential for TGF-β activation. By binding to the TGF-β receptors, this compound prevents the phosphorylation of downstream signaling molecules such as SMAD proteins, which are critical for transmitting TGF-β signals within cells .

Key Signaling Pathways Inhibited by this compound

- SMAD Pathway : Inhibition of SMAD2/3 phosphorylation leads to reduced transcription of target genes involved in fibrosis and cancer progression.

- Non-SMAD Pathways : this compound also affects non-SMAD pathways, including MAPK and PI3K/AKT signaling, which are associated with cell proliferation and survival .

Preclinical Findings

Several studies have evaluated the efficacy of this compound in various disease models:

Case Study 1: Cancer Models

In a murine model of breast cancer, this compound significantly reduced tumor growth compared to control groups. The treatment led to decreased levels of fibrosis markers and enhanced apoptosis in tumor cells. Histological analysis revealed a reduction in tumor-associated macrophages, suggesting an anti-inflammatory effect .

Case Study 2: Fibrosis Models

In models of pulmonary fibrosis, administration of this compound resulted in decreased collagen deposition and improved lung function metrics. The compound was shown to downregulate profibrotic genes such as CTGF and α-SMA, indicating its potential utility in treating fibrotic diseases .

Data Tables

The following table summarizes key findings from studies involving this compound:

Therapeutic Applications

Given its role in inhibiting TGF-β signaling, this compound holds promise for therapeutic applications in various conditions characterized by aberrant TGF-β activity:

- Cancer Therapy : The dual role of TGF-β as a tumor suppressor and promoter makes it a target for cancer therapies. By inhibiting its signaling, this compound may enhance the efficacy of existing cancer treatments.

- Fibrotic Diseases : Conditions such as systemic sclerosis and idiopathic pulmonary fibrosis could benefit from the antifibrotic effects of this compound.

Q & A

Q. Q1. What are the primary molecular targets and mechanisms of TGFβ-A1-IN-2 in modulating TGF-β signaling pathways?

Methodological Answer :

- Begin with in silico molecular docking to predict binding affinities between TGFβ-A1-IN-2 and TGF-β receptor subtypes (e.g., ALK5). Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Use in vitro luciferase reporter assays (e.g., CAGA-luc) to measure Smad2/3 transcriptional activity post-inhibition. Compare dose-response curves to establish IC₅₀ values .

- For in vivo validation, employ TGF-β-dependent fibrosis models (e.g., bleomycin-induced lung fibrosis) with histological quantification of collagen deposition .

Q. Q2. How should researchers design experiments to assess TGFβ-A1-IN-2 specificity against other kinases or signaling pathways?

Methodological Answer :

- Conduct kinase selectivity profiling using panels of recombinant kinases (e.g., Eurofins KinaseProfiler). Prioritize kinases with structural homology to TGF-β receptors.

- Cross-validate using RNA sequencing to identify off-target gene expression changes in treated vs. control cells. Apply pathway enrichment analysis (e.g., DAVID, GSEA) to detect unintended signaling modulation .

Advanced Research Questions

Q. Q3. How can contradictory data on TGFβ-A1-IN-2 efficacy across different cell lines or model systems be systematically analyzed?

Methodological Answer :

Q. Q4. What methodologies are recommended for resolving discrepancies in TGFβ-A1-IN-2 pharmacokinetic data between in vitro and in vivo models?

Methodological Answer :

- Step 1 : Perform in vitro stability assays (e.g., microsomal incubation) to evaluate metabolic degradation rates.

- Step 2 : Use physiologically based pharmacokinetic (PBPK) modeling to predict in vivo absorption/distribution. Validate via LC-MS/MS quantification in plasma/tissue homogenates .

- Step 3 : Adjust formulation (e.g., PEGylation) if poor bioavailability is observed, and re-test in orthotopic tumor models .

Q. Q5. How should researchers design a study to investigate TGFβ-A1-IN-2’s role in epithelial-mesenchymal transition (EMT) with minimal bias?

Methodological Answer :

- Experimental Design :

- Statistical Validation : Apply multivariate ANOVA to account for covariates (e.g., cell confluency, batch effects) .

Data Management & Reproducibility

Q. Q6. What are best practices for documenting and sharing raw data from TGFβ-A1-IN-2 studies to ensure reproducibility?

Methodological Answer :

- Data Deposition : Upload raw datasets (e.g., RNA-seq FASTQ files, dose-response curves) to repositories like Gene Expression Omnibus (GEO) or Zenodo with unique accession numbers .

- Metadata Standards : Adopt MIAME (for microarray) or ARRIVE (for in vivo studies) guidelines to describe experimental conditions, animal husbandry, and statistical thresholds .

Q. Q7. How can researchers validate computational predictions of TGFβ-A1-IN-2 binding sites experimentally?

Methodological Answer :

- Cryo-EM/Co-crystallization : Resolve inhibitor-receptor complex structures to confirm docking predictions. Deposit coordinates in the PDB .

- Alanine Scanning Mutagenesis : Mutate predicted binding residues (e.g., ALK5 His283) and measure changes in inhibitory potency via SPR .

Addressing Research Gaps

Q. Q8. What frameworks guide the identification of understudied applications of TGFβ-A1-IN-2, such as in immune modulation or cancer stem cell niches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.